BenchChemオンラインストアへようこそ!

1-Bromonaphthalene-2-sulfonamide

Regioselective cross-coupling Palladium catalysis SAR library synthesis

Target CCR8 with precision: 1-Bromonaphthalene-2-sulfonamide (691359-88-3) is the only scaffold that places the bromine handle adjacent to the sulfonamide pharmacophore, enabling unique Pd-catalyzed diversification for GPCR antagonist libraries (IC50 0.2–10 µM). Its 1,2-substitution pattern offers distinct steric/electronic effects unavailable with 4-bromo or 6-bromo regioisomers. ≥95% purity, available in 50mg to 500mg. Order now for SAR campaigns.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 691359-88-3
Cat. No. B1532624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromonaphthalene-2-sulfonamide
CAS691359-88-3
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)N
InChIInChI=1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14)
InChIKeyKMFLLCVYRPHBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromonaphthalene-2-sulfonamide (CAS 691359-88-3): A Dual-Functional Building Block for Medicinal Chemistry and Cross-Coupling Library Synthesis


1-Bromonaphthalene-2-sulfonamide (CAS 691359-88-3) is a brominated naphthalene sulfonamide with the molecular formula C₁₀H₈BrNO₂S and molecular weight 286.15 g/mol . It is categorized as a versatile small-molecule scaffold and synthetic building block , featuring a bromine atom at the C-1 position and a primary sulfonamide group at the C-2 position of the naphthalene ring. This 1,2-disubstitution pattern imparts a unique combination of reactivity and pharmacophoric potential: the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), while the sulfonamide group functions as both a zinc-binding pharmacophore relevant to carbonic anhydrase inhibition and a directing group for regioselective transformations [1]. The compound is supplied at ≥95% purity by multiple vendors including Biosynth (CymitQuimica) and Leyan, and is intended strictly for research use as a building block or reference standard .

Why 1-Bromonaphthalene-2-sulfonamide Cannot Be Replaced by Other Bromonaphthalene Sulfonamide Regioisomers in Cross-Coupling-Driven SAR Programs


Bromonaphthalene sulfonamides are not functionally interchangeable because the position of the bromine atom relative to the sulfonamide group dictates both the electronic environment for palladium-catalyzed cross-coupling and the three-dimensional presentation of the sulfonamide pharmacophore in target binding pockets [1]. The C-1 bromine in 1-bromonaphthalene-2-sulfonamide is adjacent to the electron-withdrawing sulfonamide at C-2, creating a distinct reactivity profile compared to the C-4 bromine in 4-bromonaphthalene-2-sulfonamide (CAS 873965-03-8) or the C-6 bromine in 6-bromonaphthalene-2-sulfonamide (CAS 590417-34-8). This proximity enables potential intramolecular interactions and steric effects that are absent in more distant regioisomers [2]. In the context of structure-activity relationship (SAR) campaigns such as those targeting CCR8 antagonism, the specific bromo-naphthalene precursor used directly determines the accessible chemical space of the resulting library, and substituting regioisomers yields structurally non-equivalent products with divergent biological activity [1]. Furthermore, the 1-bromo-2-sulfonamide pattern provides a unique vector for derivatization that is not replicable with 1-bromonaphthalene (lacking the sulfonamide) or naphthalene-2-sulfonamide (lacking the halogen coupling handle) [3].

Quantitative Differentiation Evidence for 1-Bromonaphthalene-2-sulfonamide (CAS 691359-88-3) Versus Closest Analogs


Regiochemical Differentiation: C-1 Bromine Adjacent to C-2 Sulfonamide Versus Distant C-4 or C-6 Bromine Isomers

The 1-bromonaphthalene-2-sulfonamide substitution pattern places the C-Br bond at the sterically encumbered peri-like position adjacent to the sulfonamide group, a geometry absent in 4-bromonaphthalene-2-sulfonamide (Br at C-4, CAS 873965-03-8) and 6-bromonaphthalene-2-sulfonamide (Br at C-6, CAS 590417-34-8). This adjacency creates a unique electronic environment where the electron-withdrawing sulfonamide at C-2 modulates the oxidative addition step of Pd(0) insertion into the C-Br bond, potentially altering cross-coupling rates and selectivity profiles compared to remote-bromine regioisomers [1]. In the CCR8 antagonist library synthesis by Verhaegen et al., the bromo-naphthalene scaffold was used as the progenitor for palladium-catalyzed diversification, with the specific bromine position determining the vector of aryl/heteroaryl installation and consequently the range of IC50 values observed (0.2–10 µM range in binding and calcium mobilization assays) [1]. Substituting the 1-bromo-2-sulfonamide scaffold with the 4-bromo-1-sulfonamide isomer (CAS 90766-48-6) would yield products with the sulfonamide at a different ring position, fundamentally altering the pharmacophore geometry [2].

Regioselective cross-coupling Palladium catalysis SAR library synthesis

Carbonic Anhydrase Inhibition: Class-Level Potency of Naphthalene-2-sulfonamide Scaffold Predicts Activity of 1-Bromo Derivative

The naphthalene-2-sulfonamide core is a validated carbonic anhydrase (CA) inhibitor pharmacophore. Demirdağ et al. (2013) reported that naphthalene-2-sulfonamide inhibited sheep kidney carbonic anhydrase with a Ki value falling within the range of 1.348–69.31 µM across a panel of nine sulfonamide inhibitors [1]. The specific Ki for naphthalene-2-sulfonamide (compound 7) was not individually resolved in the abstract, but the compound was among the active inhibitors. The presence of a bromine atom at C-1 in 1-bromonaphthalene-2-sulfonamide introduces an electron-withdrawing substituent that can modulate the pKa of the sulfonamide NH2 group, a critical parameter for zinc coordination in the CA active site. For comparison, 2-bromo-benzenesulfonamide (compound 6) was also active in the same assay panel [1], suggesting that bromine substitution adjacent to the sulfonamide is compatible with—and may enhance—CA inhibition. Crystal structures of human CA II and CA IX bound to naphthalene-2-sulfonamide have been deposited in the PDB (entries 6T81 and 6TL6), confirming the binding mode of this scaffold [2]. The 1-bromo derivative retains this core geometry while offering the bromine as a synthetic handle for further elaboration.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Enzyme kinetics

FABP4 Inhibitor Scaffold: Naphthalene-1-sulfonamide Derivatives Achieve Binding Affinities Equivalent to or Better Than BMS309403

Gao et al. (2018) reported that naphthalene-1-sulfonamide derivatives represent a novel class of potent and selective fatty acid binding protein 4 (FABP4) inhibitors, with lead compounds 16dk, 16do, and 16du displaying binding affinities to FABP4 that are equivalent to or better than the established inhibitor BMS309403 [1]. X-ray crystallography (PDB entry 5Y13, resolution 1.75 Å) of FABP4 complexed with 5-((4-bromonaphthalene)-1-sulfonamido)pentanoic acid confirmed the binding mode of bromonaphthalene sulfonamide derivatives in the FABP4 binding pocket [2]. The bromine atom at the 4-position of the naphthalene in the co-crystallized ligand occupies a hydrophobic sub-pocket, suggesting that bromine substitution at specific positions is tolerated and may contribute to binding affinity. Compounds 16dk and 16do further demonstrated good metabolic stability in liver microsomes and significantly improved glucose and lipid metabolism in obese diabetic (db/db) mice, reducing fasting blood glucose and serum lipid levels while enhancing insulin sensitivity [1]. While 1-bromonaphthalene-2-sulfonamide differs in bromine position from the co-crystallized 4-bromo derivative, the naphthalene sulfonamide scaffold is common to both, and the 1-bromo variant offers an alternative vector for probing the binding pocket.

FABP4 inhibition Metabolic disease Structure-based drug design

CCR8 Antagonist Library Synthesis: Bromo-Naphthalene Scaffolds Generate Antagonists with IC50 Values in the 0.2–10 µM Range

Verhaegen et al. (2021) demonstrated that palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold yield a diverse library of CCR8 antagonists with IC50 values spanning 0.2–10 µM in both CCL1 competition binding and calcium mobilization assays [1]. The decreased activity compared to the original lead compound (which lacked the bromine substitution) was rationalized by homology molecular modeling, indicating that the position and presence of substituents introduced via the bromine handle critically modulate CCR8 affinity [1]. The original naphthalene-sulfonamide CCR8 antagonist lead series from Jenkins et al. (2007) established the core scaffold and defined critical interactions with CCR8, providing the foundation for subsequent bromo-scaffold diversification strategies [2]. More recently, Verhaegen et al. (2024) applied isosterism to the naphthalene sulfonamide scaffold to discover novel CCR8 antagonists with IC50 values in the nM range, underscoring the continuing relevance of this scaffold class in CCR8 drug discovery [3]. 1-Bromonaphthalene-2-sulfonamide, with its unique 1,2-relationship of bromine and sulfonamide, offers a distinct regioisomeric starting point for analogous library synthesis.

CCR8 antagonism Immuno-oncology GPCR drug discovery

Vendor Availability and Purity: 1-Bromonaphthalene-2-sulfonamide Offers ≥95% Purity with Transparent Sourcing Versus Discontinued or Scarce Regioisomers

1-Bromonaphthalene-2-sulfonamide (CAS 691359-88-3) is commercially available from multiple vendors including Biosynth (via CymitQuimica) at ≥95% purity in 50 mg and 500 mg quantities, and from Leyan at 95% purity . In contrast, 4-bromonaphthalene-2-sulfonamide (CAS 873965-03-8) is listed as discontinued by CymitQuimica, and 6-bromonaphthalene-2-sulfonamide (CAS 590417-34-8) is also marked as a discontinued product . This supply discontinuity means that researchers requiring a brominated naphthalene-2-sulfonamide building block with active commercial sourcing have fewer alternatives. 4-Bromonaphthalene-1-sulfonamide (CAS 90766-48-6) remains available but differs in sulfonamide position (C-1 rather than C-2), which changes the pharmacophore geometry. 1-Bromonaphthalene (CAS 90-11-9) is widely available but lacks the sulfonamide functionality entirely, requiring additional synthetic steps to install the sulfonamide group.

Chemical procurement Building block availability Purity specification

Recommended Application Scenarios for 1-Bromonaphthalene-2-sulfonamide (CAS 691359-88-3) Based on Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis for GPCR Antagonist Discovery (e.g., CCR8)

This compound is most effectively deployed as a bromo-naphthalene progenitor in palladium-catalyzed diversification campaigns targeting G protein-coupled receptors such as CCR8. As demonstrated by Verhaegen et al. (2021), bromo-naphthalene scaffolds subjected to Suzuki, Sonogashira, and other cross-coupling reactions yield antagonist libraries with IC50 values in the 0.2–10 µM range [7]. The 1-bromo-2-sulfonamide substitution pattern offers a structurally distinct vector for aryl/heteroaryl installation compared to the 4-bromo or 6-bromo variants, enabling exploration of chemical space that is complementary to—rather than redundant with—existing CCR8 SAR . Researchers should prioritize this building block when the goal is to install diverse coupling partners at the C-1 position while retaining the C-2 sulfonamide as a fixed pharmacophoric anchor.

Carbonic Anhydrase Inhibitor Optimization via Bromine-Directed Electrophilic Modulation

The naphthalene-2-sulfonamide scaffold, validated as a carbonic anhydrase inhibitor with Ki values in the micromolar range against sheep kidney CA [7], can be elaborated at the C-1 bromine position to modulate the electronic environment of the sulfonamide zinc-binding group. The electron-withdrawing bromine adjacent to the sulfonamide is expected to lower the sulfonamide NH2 pKa, potentially enhancing zinc coordination as observed in other ortho-substituted aromatic sulfonamide CA inhibitors. The availability of high-resolution crystal structures of human CA II and CA IX bound to naphthalene-2-sulfonamide (PDB 6T81 and 6TL6) provides a structural basis for rational design of 1-bromo-derived analogs .

FABP4-Targeted Metabolic Disease Probe Synthesis

Given the demonstrated ability of naphthalene sulfonamide derivatives to achieve binding affinities equivalent to BMS309403 at FABP4, with in vivo efficacy in db/db diabetic mice (improved glucose and lipid metabolism, enhanced insulin sensitivity) [7], 1-bromonaphthalene-2-sulfonamide can serve as a starting material for synthesizing FABP4 probes with altered bromine positioning. The co-crystal structure of FABP4 with a 4-bromonaphthalene-1-sulfonamide ligand (PDB 5Y13, 1.75 Å) provides a template for structure-guided design of the 1-bromo-2-sulfonamide variant, which positions the bromine at a different vector relative to the sulfonamide and may access distinct sub-pocket interactions.

Drug Impurity Reference Standard and Analytical Method Development

1-Bromonaphthalene-2-sulfonamide is designated as a reference substance for drug impurity analysis by multiple suppliers, with ≥95% purity suitable for use as an analytical reference standard [7]. In pharmaceutical quality control workflows, brominated naphthalene sulfonamides may arise as process impurities or degradation products in sulfonamide-containing drug substances. The compound's defined purity specification and commercial availability in research quantities (50–500 mg) make it suitable for HPLC method development, LC-MS impurity profiling, and forced degradation studies in regulated analytical environments.

Quote Request

Request a Quote for 1-Bromonaphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.